

Ceftezole: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftezole

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ceftezole is a first-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the discovery and development history of **Ceftezole**, with a focus on its synthesis, mechanism of action, in vitro and in vivo efficacy, and clinical applications. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to offer researchers and drug development professionals a thorough understanding of this important antimicrobial agent.

Introduction

Ceftezole, with the chemical structure (6R,7R)-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid, is a semi-synthetic, first-generation cephalosporin antibiotic.[1] Developed through extensive research efforts, it has been marketed under trade names such as Cefmax and Cefamed.[2] Like other cephalosporins, **Ceftezole** exhibits its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2] This document will delve into the key milestones and scientific investigations that have shaped our understanding and use of **Ceftezole**.

Synthesis of Ceftezole

The synthesis of **Ceftezole** typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a tetrazoleacetic acid derivative and the subsequent introduction of a 1,3,4-thiadiazole moiety. Several synthetic routes have been developed to improve yield, purity, and environmental safety.

General Synthetic Pathway

A common approach to **Ceftezole** synthesis involves a multi-step process starting from 7-ACA. An intermediate is first formed by reacting 2-mercapto-1,3,4-thiadiazole with 7-ACA. This intermediate is then acylated with tetrazoleacetic acid to yield **Ceftezole** acid. The final step involves the formation of the sodium salt, **Ceftezole** sodium, for pharmaceutical use.

Experimental Protocol: Synthesis of Ceftezole Acid Intermediate

This protocol describes the synthesis of an intermediate in the preparation of **Ceftezole** acid.

Materials:

- 2-mercapto-1,3,4-thiadiazole
- 7-aminocephalosporanic acid (7-ACA)
- Dimethyl carbonate
- Boron trifluoride-dimethyl carbonate complex
- Formic acid
- Dry hydrogen chloride gas

Procedure:

- To a reactor, add 11.82g (0.1mol) of 2-mercapto-1,3,4-thiadiazole, 120ml of dimethyl carbonate, and a boron trifluoride-dimethyl carbonate complex (equivalent to 0.2mol BF₃).
- Add 0.1mol of formic acid and stir until all solids are dissolved.

- Slowly add 27.23g (0.1mol) of 7-ACA to the reaction mixture.
- Maintain the reaction temperature between 0-10°C and stir for 1 hour.
- Upon completion of the reaction, introduce dry hydrogen chloride gas into the reactor.
- Cool the mixture to -5 to 0°C to facilitate the precipitation of the intermediate crystalline product.
- Collect the crystals by centrifugation and dry to obtain the intermediate.

Experimental Protocol: Synthesis of Ceftezole Acid

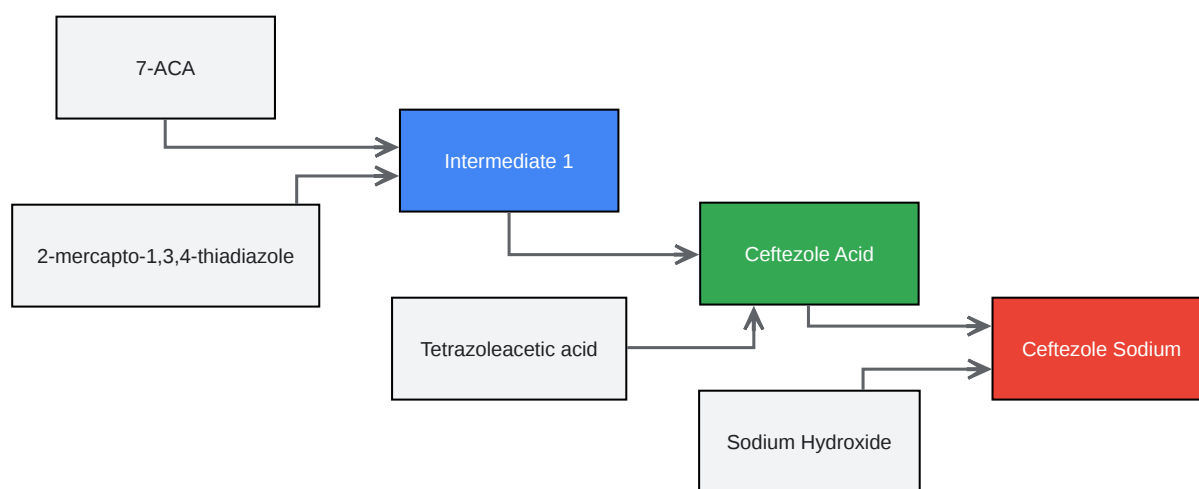
This protocol outlines the subsequent step to produce **Ceftezole** acid from the previously synthesized intermediate.

Materials:

- **Ceftezole** acid intermediate
- Tetrazoleacetic acid
- Condensing agent (e.g., 4,6-dimethoxy-2-chloro-1,3,5-triazine)
- Base (e.g., diethylamine)
- Dimethylformamide (DMF)
- Dichloromethane
- Activated carbon
- Acetone
- Water

Procedure:

- In a reaction vessel, dissolve tetrazoleacetic acid (0.083mol), a condensing agent such as 4,6-dimethoxy-2-chloro-1,3,5-triazine (0.083mol), and a base like diethylamine (0.166mol) in 200ml of DMF.
- Control the temperature of the solution to between 5-10°C.
- Slowly add the previously prepared intermediate (30.98g).
- Stir the reaction mixture for 1.5 hours, ensuring the residue of the intermediate falls below 3%.
- Perform hydrolysis by adding water at room temperature.
- Extract the product with dichloromethane and separate the layers.
- Decolorize the organic layer with activated carbon.
- Induce crystallization by adding acetone.
- Collect the **Ceftezole** acid crystals by centrifugation and dry.[3]



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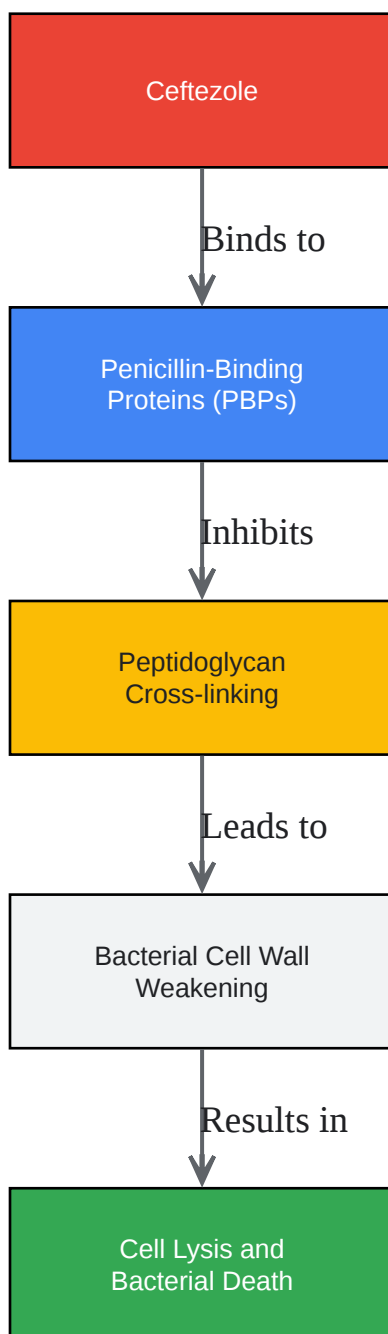
Caption: Simplified **Ceftezole** Synthesis Workflow.

Mechanism of Action

Ceftezole's antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis. This process is critical for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.

The key steps in **Ceftezole**'s mechanism of action are as follows:

- **Binding to Penicillin-Binding Proteins (PBPs):** **Ceftezole** binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.
- **Inhibition of Peptidoglycan Synthesis:** PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By inhibiting these proteins, **Ceftezole** disrupts the cross-linking of peptidoglycan chains.
- **Cell Wall Weakening and Lysis:** The compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death.



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Caption: **Ceftezole's** Mechanism of Action.

In Vitro Activity

The in vitro antibacterial activity of **Ceftezole** has been extensively evaluated against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by

determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Antibacterial Spectrum

Ceftezole demonstrates potent activity against many species of Gram-positive and Gram-negative bacteria. However, it is generally not effective against *Pseudomonas aeruginosa*, *Serratia marcescens*, and *Proteus vulgaris*.^[1] Its activity against clinical isolates of *Escherichia coli* and *Klebsiella* spp. has been found to be comparable to that of cefazolin and superior to cephaloridine and cephalothin.^[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

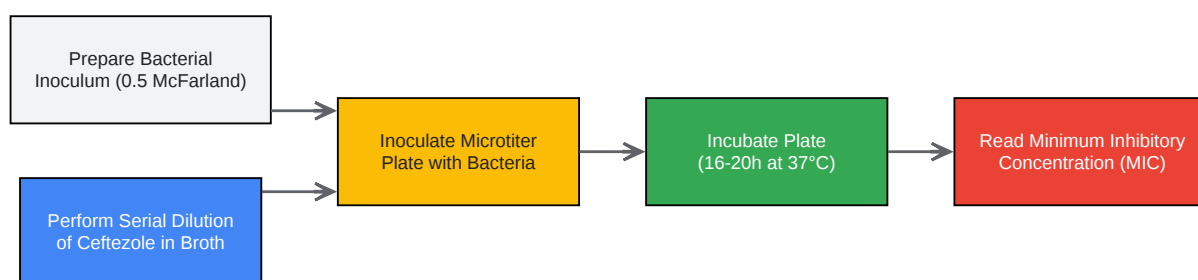
Materials:

- Pure overnight culture of the test bacterium
- Mueller-Hinton Broth (MHB) or other appropriate broth medium
- **Ceftezole** stock solution
- Sterile 96-well microtiter plates
- Saline solution
- Nephelometer

Procedure:

- **Inoculum Preparation:** From a pure overnight culture, suspend material from at least 3-4 colonies in a saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to a bacterial concentration of approximately $1-2 \times 10^8$ CFU/mL.

- Antibiotic Dilution: Prepare a serial two-fold dilution of the **Ceftezole** stock solution in the broth medium directly in the wells of the 96-well microtiter plate.
- Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
- Reading Results: After incubation, determine the MIC by identifying the lowest concentration of **Ceftezole** that completely inhibits visible bacterial growth.



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Caption: Broth Microdilution Workflow for MIC.

In Vivo Efficacy

The in vivo efficacy of **Ceftezole** has been demonstrated in various animal infection models, which are crucial for predicting its therapeutic potential in humans.

Mouse Infection Models

Systemic and localized infection models in mice are commonly used to evaluate the in vivo activity of antibiotics. The neutropenic mouse thigh infection model is a well-established model for assessing the efficacy of antimicrobial agents.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of **Ceftezole** in a neutropenic mouse thigh infection model.

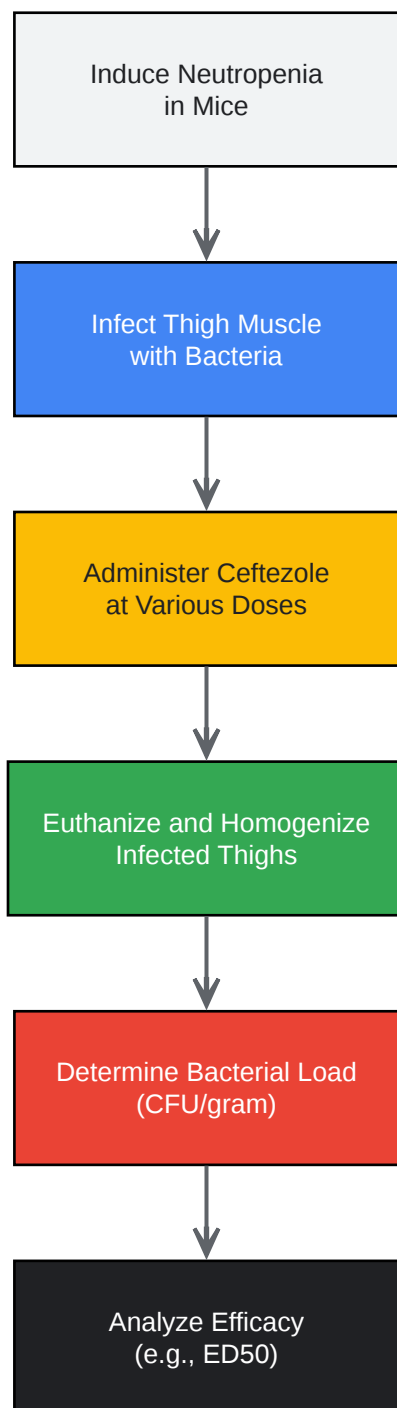
Materials:

- Specific-pathogen-free mice (e.g., ICR strain)
- Cyclophosphamide for inducing neutropenia
- Test bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- **Ceftezole** for injection
- Phosphate-buffered saline (PBS)
- Tryptic Soy Agar (TSA) plates

Procedure:

- **Induction of Neutropenia:** Render mice neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 relative to infection.
- **Infection:** On day 0, inject a standardized inoculum of the test bacterial strain into the thigh muscle of the mice.
- **Treatment:** At a specified time post-infection (e.g., 2 hours), administer **Ceftezole** subcutaneously or intravenously at various dose levels. A control group should receive a vehicle control.
- **Assessment of Bacterial Burden:** At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thighs, and homogenize the tissue in PBS.
- **Enumeration of Bacteria:** Perform serial dilutions of the thigh homogenates and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.
- **Data Analysis:** The efficacy of **Ceftezole** is determined by comparing the bacterial burden in the treated groups to the control group. The dose required to achieve a certain level of

bacterial reduction (e.g., 50% effective dose, ED50) can be calculated.



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Caption: In Vivo Efficacy Testing Workflow.

Clinical Development and Applications

Ceftezole has been evaluated in clinical trials for the treatment of various bacterial infections, primarily respiratory and urinary tract infections.

Clinical Efficacy in Urinary Tract Infections

In a clinical study involving ten patients with acute urinary tract infections or acute epididymitis, **Ceftezole** was administered intravenously at a dose of 1-3 grams twice daily. The treatment resulted in an effective ratio of nearly 90%.^[2]

Clinical Efficacy in Respiratory Tract Infections

Clinical studies have also investigated the efficacy of **Ceftezole** in respiratory tract infections, although specific quantitative data from these trials are less readily available in the public domain.^[4]

Pharmacokinetics

Understanding the pharmacokinetic profile of **Ceftezole** is essential for optimizing dosing regimens.

Parameter	Value	Reference
Administration	Intramuscular or Intravenous	^[2]
Peak Serum Concentration (500 mg IM)	24.9 µg/mL at 15 minutes	^[5]
Serum Half-life	56 minutes	^[5]
24-hour Urinary Excretion	87.5% (unchanged)	^[5]

Conclusion

Ceftezole remains a clinically relevant first-generation cephalosporin with a well-established profile of efficacy and safety for the treatment of susceptible bacterial infections. Its development history, from synthesis to clinical application, provides valuable insights for the ongoing research and development of new antimicrobial agents. This technical guide has

summarized the core scientific knowledge surrounding **Ceftezole**, offering a detailed resource for professionals in the field.

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- To cite this document: BenchChem. [Ceftezole: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193878#discovery-and-development-history-of-ceftezole]

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